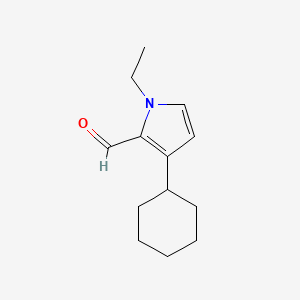![molecular formula C13H19NO B13226127 2-[4-(Cyclopentylamino)phenyl]ethan-1-ol](/img/structure/B13226127.png)
2-[4-(Cyclopentylamino)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Cyclopentylamino)phenyl]ethan-1-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by the presence of a cyclopentylamino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopentylamino)phenyl]ethan-1-ol typically involves the reaction of 4-bromoacetophenone with cyclopentylamine under suitable conditions to form the intermediate 4-(cyclopentylamino)acetophenone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Cyclopentylamino)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[4-(Cyclopentylamino)phenyl]ethanone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Cyclopentylamino)phenyl]ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-[4-(Cyclopentylamino)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopentylamino group may play a crucial role in binding to these targets, thereby modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Cyclohexylamino)phenyl]ethan-1-ol: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
2-[4-(Cyclopropylamino)phenyl]ethan-1-ol: Contains a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
2-[4-(Cyclopentylamino)phenyl]ethan-1-ol is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-[4-(cyclopentylamino)phenyl]ethanol |
InChI |
InChI=1S/C13H19NO/c15-10-9-11-5-7-13(8-6-11)14-12-3-1-2-4-12/h5-8,12,14-15H,1-4,9-10H2 |
InChI-Schlüssel |
DLQRDFYHJDQVJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=CC=C(C=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


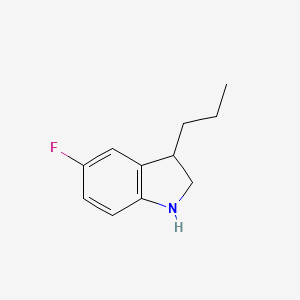
![2-Fluoro-1-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13226054.png)
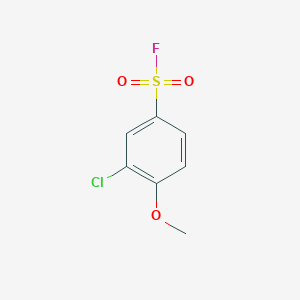
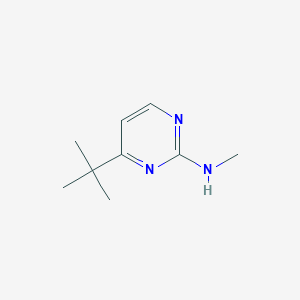

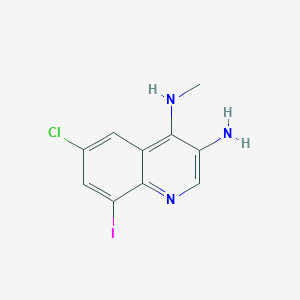
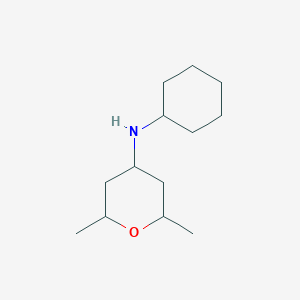
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B13226074.png)
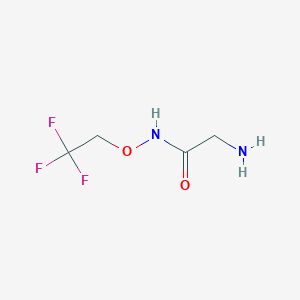

![1-[(1,2-Oxazol-5-yl)methyl]piperazine](/img/structure/B13226103.png)
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B13226110.png)
![3-Bromo-6-ethyl-4-methyl-5-propyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13226137.png)
